molecular formula C8H16N2 B15210571 N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine CAS No. 54528-01-7

N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine

Cat. No.: B15210571
CAS No.: 54528-01-7
M. Wt: 140.23 g/mol
InChI Key: WIRZQCKLOALVJJ-UHFFFAOYSA-N
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Description

N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine (CAS 54528-01-7) is a saturated bicyclic amine of significant interest in modern medicinal chemistry and drug discovery. Its molecular formula is C8H16N2, and it features a rigid [3.3.0] bicyclic scaffold comprising fused cyclopentane and pyrrolidine rings, with a methyl-substituted amine functional group . This structure makes it a valuable and versatile building block for the synthesis of more complex, biologically active molecules. A prominent application of this chemical scaffold is in the development of targeted cancer therapies. Specifically, the octahydrocyclopenta[c]pyrrole core, a closely related saturated form, has been identified as a key structural component in novel allosteric inhibitors of the SHP2 protein . SHP2 is a non-receptor protein tyrosine phosphatase involved in cell signaling pathways like Ras-MAPK, and its inhibition is a highly promising strategy for treating various cancers . Researchers utilize this compound as a critical intermediate to construct these inhibitor molecules, which are being investigated for their potential to modulate aberrant activity in oncology and other disease areas . The compound is provided for research applications only. It is essential to handle this material with care. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. This product is intended for laboratory research by qualified professionals and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

CAS No.

54528-01-7

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

N-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-amine

InChI

InChI=1S/C8H16N2/c1-9-10-5-7-3-2-4-8(7)6-10/h7-9H,2-6H2,1H3

InChI Key

WIRZQCKLOALVJJ-UHFFFAOYSA-N

Canonical SMILES

CNN1CC2CCCC2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with ammonia and formaldehyde, followed by methylation of the resulting hexahydrocyclopenta[c]pyrrol-2(1H)-amine. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, fully saturated amines, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine:

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine

  • Molecular Formula : C₇H₁₄N₂
  • Molecular Weight : 126.20 g/mol
  • Physical Properties : Boiling point = 188°C; Density = 1.0 g/cm³ .
  • Applications : Used as an intermediate in synthesizing pharmaceuticals like gliclazide (an antidiabetic drug) .

4,4-Difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine

  • Molecular Formula : C₇H₁₂F₂N₂
  • Molecular Weight : 162.18 g/mol .
  • Key Differences : Fluorine substituents at the 4-position enhance electronegativity and metabolic stability, making it more resistant to oxidative degradation than the parent compound. This modification is advantageous in drug design for improving bioavailability .

Hexahydrocyclopenta[c]pyrrol-2(1H)-amine Hydrochloride

  • Molecular Formula : C₇H₁₅ClN₂
  • Molecular Weight : 162.66 g/mol .
  • Applications : A salt form of the base compound, commonly used to improve crystallinity and stability in pharmaceutical formulations. For example, it is a key intermediate in the synthesis of histamine H3 receptor ligands .
  • Key Differences: The hydrochloride salt increases aqueous solubility, facilitating intravenous delivery, but may reduce membrane permeability compared to the free base.

4-{3-[cis-Hexahydrocyclopenta[c]pyrrol-2(1H)-yl]propoxy}benzamide Hydrochloride

  • Molecular Formula : C₁₉H₂₆ClN₃O₂ (free base: C₁₉H₂₅N₃O₂)
  • Key Differences : The addition of a benzamide-propoxy side chain extends its interaction with biological targets, highlighting the versatility of the hexahydrocyclopenta[c]pyrrol-2(1H)-amine scaffold in drug discovery.

Data Tables

Table 1. Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Applications
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine C₇H₁₄N₂ 126.20 None 188 Pharmaceutical intermediate
This compound* C₈H₁₆N₂ 140.23 (calculated) Methyl (N-position) N/A Hypothetical CNS agent
4,4-Difluoro derivative C₇H₁₂F₂N₂ 162.18 Fluorine (4-position) N/A Metabolic-stable drug candidate
Hydrochloride salt C₇H₁₅ClN₂ 162.66 HCl salt N/A Improved solubility for IV use

*Theoretical data inferred from analogs.

Research Findings and Insights

  • Synthetic Flexibility : The hexahydrocyclopenta[c]pyrrol-2(1H)-amine core is highly amenable to functionalization, as seen in the synthesis of 4,4-difluoro and benzamide derivatives .
  • Impact of Substituents : Fluorine substitution improves metabolic stability, while N-methylation likely enhances blood-brain barrier penetration, a critical factor for CNS-targeted drugs .
  • Salt Forms : Hydrochloride salts are preferred in pharmaceutical formulations due to their improved solubility and handling properties .

Biological Activity

N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is derived from hexahydrocyclopenta[c]pyrrol-2(1H)-amine, featuring a methyl group substitution. The molecular formula is C7H14N2C_7H_{14}N_2, and its structure is characterized by a saturated cyclopentane ring fused to a pyrrole ring.

PropertyValue
Molecular FormulaC7H14N2C_7H_{14}N_2
Molecular Weight126.20 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Research indicates that this compound acts as an allosteric inhibitor of SHP2 (Src Homology Phosphatase 2), a protein involved in various signaling pathways, including the Ras-MAPK pathway, which is crucial for cell growth and differentiation. Inhibition of SHP2 has been linked to potential therapeutic effects in cancer treatment and other diseases characterized by aberrant signaling.

Case Studies and Research Findings

  • Inhibition of SHP2 Activity : A study demonstrated that compounds similar to this compound effectively inhibited SHP2 activity in vitro, leading to reduced cell proliferation in cancer cell lines. This inhibition was shown to be dose-dependent, suggesting a potential therapeutic window for its application in oncology .
  • Pharmacological Profile : In animal models, administration of this compound resulted in significant alterations in metabolic pathways associated with tumor growth. The compound was observed to modulate the expression of key oncogenes and tumor suppressor genes, indicating its role in cancer biology .
  • Toxicity Assessment : Toxicological evaluations have indicated that while the compound exhibits potent biological activity, it also presents some cytotoxic effects at higher concentrations. Further studies are necessary to delineate the therapeutic index and safety profile .

Table 2: Summary of Biological Activities

ActivityEffectReference
SHP2 InhibitionDecreased cell proliferation
Metabolic ModulationAltered oncogene expression
CytotoxicityDose-dependent effects

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